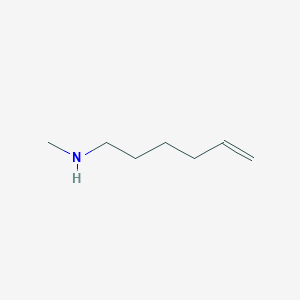

N-Methylhex-5-en-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylhex-5-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-3-4-5-6-7-8-2/h3,8H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIMETYRXLWWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591138 | |

| Record name | N-Methylhex-5-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55863-02-0 | |

| Record name | N-Methylhex-5-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLHEX-5-EN-1-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methylhex-5-en-1-amine: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of N-Methylhex-5-en-1-amine (CAS No: 55863-02-0).[1][2] Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported identifiers with predicted properties and generalized, adaptable experimental protocols. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into the compound's characteristics, plausible synthetic routes, and standard analytical methodologies.

Introduction

This compound is a secondary amine featuring a six-carbon aliphatic chain with a terminal double bond between C-5 and C-6, and a methyl group attached to the nitrogen atom. This bifunctional molecule, possessing both a nucleophilic secondary amine and a reactive alkene, represents a versatile building block in organic synthesis. Its structure suggests potential for use in the synthesis of more complex molecules, including heterocyclic compounds and polymers, and as a scaffold in medicinal chemistry. This guide summarizes its known identifiers, provides predicted physicochemical and spectroscopic data, outlines potential synthetic procedures, and details generalized analytical protocols.

Chemical and Physical Properties

While specific, experimentally-derived quantitative data for this compound is sparse, its fundamental properties have been established.[2] The physical state of the compound is reported as a liquid.[3] Additional properties are predicted based on its chemical structure and comparison with analogous compounds.

Table 1: Identifiers and General Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 55863-02-0 | AbacipharmTech[1], PubChem[2] |

| Molecular Formula | C₇H₁₅N | PubChem[2] |

| Molecular Weight | 113.20 g/mol | PubChem[2] |

| Canonical SMILES | CNCCCCC=C | PubChem[2] |

| InChI Key | KKIMETYRXLWWSD-UHFFFAOYSA-N | PubChem[2] |

| Physical Form | Liquid | Sigma-Aldrich[3] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Boiling Point | ~145-155 °C | Estimation based on structurally similar secondary amines. |

| Density | ~0.78 - 0.82 g/cm³ | Estimation based on analogous aliphatic amines. |

| pKa (Conjugate Acid) | ~10.5 - 11.0 | Typical range for secondary alkylamines. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, chloroform). | Expected behavior for a small amine with a significant hydrocarbon chain. |

Proposed Synthetic Protocols

Detailed experimental procedures for the synthesis of this compound are not widely published. However, its structure suggests several plausible synthetic routes based on established organic chemistry methodologies. Two such protocols are detailed below.

Route 1: Reductive Amination of 5-Hexenal

Reductive amination is a highly effective method for forming amines from carbonyl compounds. This one-pot reaction involves the initial formation of an iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 5-hexenal (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane (0.5 M).

-

Imine Formation: Add a solution of methylamine (1.2-1.5 equivalents, e.g., as a solution in THF or as methylamine hydrochloride with a non-nucleophilic base) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium ion.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to control any effervescence.

-

Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of aqueous HCl (1 M). Basify the aqueous solution with NaOH (e.g., 2 M) to a pH > 10 and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Route 2: Nucleophilic Substitution of a 6-Halo-1-hexene

A classical approach involves the Sₙ2 reaction between a primary amine and an alkyl halide. To favor mono-alkylation over di-alkylation, a large excess of the primary amine is typically used.

Experimental Protocol:

-

Reaction Setup: Charge a sealed reaction vessel or a round-bottom flask equipped with a reflux condenser with a solution of methylamine (large excess, >10 equivalents) in a polar solvent like ethanol.

-

Addition of Halide: Add 6-bromo-1-hexene or 6-chloro-1-hexene (1.0 equivalent) dropwise to the stirred methylamine solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, remove the excess methylamine and solvent under reduced pressure. Treat the residue with a strong aqueous base (e.g., 2 M NaOH) to deprotonate the amine salt and liberate the free amine.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate. Purify the resulting crude amine by fractional distillation.

Spectroscopic and Analytical Characterization

No published spectra for this compound were identified. The following sections describe generalized protocols for acquiring analytical data and the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Generalized Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer. Key signals to identify include the vinyl protons, the N-methyl protons, and the various methylene groups.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A greater number of scans may be required to achieve a good signal-to-noise ratio.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted Multiplicity | Predicted ¹³C NMR (δ, ppm) |

| =CH₂ | ~4.9 - 5.1 | m | ~114 |

| =CH- | ~5.7 - 5.9 | m | ~138 |

| -CH₂-CH= | ~2.0 - 2.2 | m | ~33 |

| N-CH₃ | ~2.4 | s | ~36 |

| N-CH₂- | ~2.6 | t | ~51 |

| -CH₂- (C3, C4) | ~1.3 - 1.6 | m | ~26, ~27 |

| N-H | ~1.0 - 2.0 | br s | N/A |

Infrared (IR) Spectroscopy

Generalized Protocol:

-

Sample Preparation: For a liquid sample, a neat spectrum can be obtained by applying a thin film of the liquid between two salt plates (NaCl or KBr).

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3350 (weak, broad) | N-H stretch | Secondary Amine |

| ~3080 | =C-H stretch | Alkene |

| 2850-2960 | C-H stretch | Alkane |

| ~1640 | C=C stretch | Alkene |

| ~1460 | C-H bend | Alkane |

| ~910, ~990 | =C-H bend (out-of-plane) | Monosubstituted Alkene |

| ~1120 | C-N stretch | Aliphatic Amine |

Safety and Handling

This compound is classified as a flammable liquid and vapor.[2] It is also designated as causing severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

This compound is a chemical intermediate with potential applications in synthetic chemistry. While detailed experimental data is not widely available, this guide provides a robust starting point for researchers by outlining its key identifiers, predicted properties, logical synthetic pathways, and standard analytical procedures. The protocols and data presented herein are intended to facilitate further investigation and application of this versatile molecule.

References

An In-depth Technical Guide to N-Methylhex-5-en-1-amine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic route for N-Methylhex-5-en-1-amine. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

This compound is a secondary amine with a terminal alkene group. Its unique structure, combining a hydrophilic amine with a lipophilic hexenyl chain, suggests potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents.

The fundamental identifiers and structural details of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 55863-02-0[1] |

| Molecular Formula | C₇H₁₅N[1] |

| Canonical SMILES | CNCCCCC=C[1] |

| InChI | InChI=1S/C7H15N/c1-3-4-5-6-7-8-2/h3,8H,1,4-7H2,2H3[1] |

| InChIKey | KKIMETYRXLWWSD-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Weight | 113.20 g/mol [1] |

| Monoisotopic Mass | 113.120449483 Da[1] |

| Topological Polar Surface Area | 12.03 Ų |

| Predicted ¹H-NMR | The proton NMR spectrum is expected to show characteristic signals for the terminal vinyl protons (δ 4.9-5.9 ppm), the N-methyl protons as a singlet (δ ~2.4 ppm), and aliphatic methylene and methine protons (δ 1.0-2.7 ppm). The N-H proton signal is expected to be a broad singlet. |

| Predicted ¹³C-NMR | The carbon NMR spectrum is expected to show signals for the terminal alkene carbons (δ ~114 and ~138 ppm), the N-methyl carbon (δ ~36 ppm), and the aliphatic carbons (δ 20-50 ppm). |

| Predicted IR Spectroscopy | The infrared spectrum is expected to exhibit a characteristic N-H stretch for a secondary amine around 3300-3500 cm⁻¹ (weak to medium), C-H stretches of the alkyl and alkenyl groups just below 3000 cm⁻¹, a C=C stretch around 1640 cm⁻¹, and N-H bending vibrations around 1560-1640 cm⁻¹.[2] |

| Predicted Mass Spectrometry | The mass spectrum under electron ionization is expected to show a molecular ion peak (M⁺) at m/z = 113. Characteristic fragmentation patterns for aliphatic amines would include alpha-cleavage, leading to the formation of iminium ions. |

Proposed Synthesis Protocol

While specific experimental procedures for the synthesis of this compound are not extensively documented, a plausible and efficient method is through the reductive amination of 5-hexenal with methylamine. This two-step, one-pot reaction is a widely used and robust method for the formation of secondary amines.

Experimental Protocol: Reductive Amination of 5-Hexenal

Materials:

-

5-Hexenal

-

Methylamine (solution in THF or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-hexenal (1.0 eq) dissolved in the chosen solvent (DCM or DCE).

-

Imine Formation: Add methylamine (1.1 - 1.5 eq). If using the hydrochloride salt, an equivalent of a non-nucleophilic base like triethylamine should be added. Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride, 1.2 - 1.5 eq) portion-wise over 15-30 minutes, ensuring the temperature remains low.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the cessation of gas evolution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the biological activity or the signaling pathways associated with this compound. The presence of a secondary amine and a terminal alkene suggests that this molecule could be a substrate for various enzymes or a ligand for receptors, but this remains to be experimentally verified.

A logical workflow for the initial investigation of the biological properties of this compound is outlined below. This workflow is designed to broadly screen for potential biological activities and to identify potential molecular targets.

Safety Information

This compound is classified as a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

This technical guide provides a summary of the available information on this compound. Further experimental investigation is required to fully characterize its properties and potential applications.

References

An In-depth Technical Guide to N-Methylhex-5-en-1-amine

IUPAC Name: N-Methylhex-5-en-1-amine

This technical guide provides a comprehensive overview of this compound, a secondary amine with potential applications in chemical synthesis and drug discovery. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide outlines a plausible synthetic pathway, predicted physicochemical and spectroscopic data based on established chemical principles, and a discussion of its potential biological relevance.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and data available for structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| Boiling Point | Estimated 140-160 °C |

| Density | Estimated 0.78-0.82 g/cm³ |

| LogP | Estimated 2.0-2.5 |

| CAS Number | 55863-02-0 |

Synthesis Protocol

A robust and widely applicable method for the synthesis of this compound is the reductive amination of hex-5-enal with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the target secondary amine.

Experimental Protocol: Reductive Amination of Hex-5-enal

Materials:

-

Hex-5-enal

-

Methylamine (solution in THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Imine Formation: To a solution of hex-5-enal (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.1-1.5 eq) dropwise.

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring the formation of the imine by TLC or GC-MS.

-

Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

-

Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally related compounds.[1][2][3]

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | =CH- |

| ~5.0 | m | 2H | =CH₂ |

| ~2.5 | t | 2H | -CH₂-N |

| ~2.4 | s | 3H | N-CH₃ |

| ~2.1 | m | 2H | -CH₂-C= |

| ~1.5 | m | 4H | -CH₂-CH₂- |

| ~1.1 | br s | 1H | N-H |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | =CH- |

| ~115 | =CH₂ |

| ~52 | -CH₂-N |

| ~36 | N-CH₃ |

| ~33 | -CH₂-C= |

| ~30 | -CH₂- |

| ~26 | -CH₂- |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Weak-Medium, Broad | N-H Stretch |

| ~3075 | Medium | =C-H Stretch |

| 2925, 2855 | Strong | C-H Stretch (Alkyl) |

| ~1640 | Medium | C=C Stretch |

| ~1460 | Medium | C-H Bend (Alkyl) |

| ~1120 | Medium | C-N Stretch |

| 990, 910 | Strong | =C-H Bend (Out-of-plane) |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity | Assignment |

| 113 | Medium | [M]⁺ (Molecular Ion) |

| 98 | Low | [M - CH₃]⁺ |

| 70 | High | [M - C₃H₅]⁺ (α-cleavage) |

| 44 | Very High | [CH₂=NHCH₃]⁺ (α-cleavage) |

Potential Biological Relevance and Applications

While specific biological activities of this compound have not been reported, its structural motifs—a secondary amine and a terminal alkene—suggest potential for biological interactions and utility as a synthetic building block.

-

Pharmacophore Scaffolding: The secondary amine can act as a hydrogen bond donor and acceptor, a common feature in many biologically active molecules. The lipophilic hexenyl chain can contribute to membrane permeability.

-

Precursor for Bioactive Molecules: The terminal alkene is a versatile functional group that can be further modified through various reactions such as epoxidation, dihydroxylation, or metathesis to generate more complex molecules with potential therapeutic applications.

-

Agrochemical Research: Unsaturated amines are also of interest in the development of new agrochemicals.

Further research is required to elucidate the specific biological profile of this compound.

Potential Signaling Pathway Involvement (Hypothetical)

Given that many aminergic compounds interact with G-protein coupled receptors (GPCRs), it is conceivable that this compound or its derivatives could modulate aminergic signaling pathways. A hypothetical interaction is depicted below.

Caption: Hypothetical GPCR signaling pathway modulation.

This guide serves as a foundational resource for researchers and professionals interested in this compound. The provided protocols and predicted data offer a starting point for its synthesis, characterization, and exploration of its potential applications. Experimental validation of the presented information is highly recommended.

References

An In-depth Technical Guide to N-Methylhex-5-en-1-amine (CAS Number: 55863-02-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhex-5-en-1-amine is a secondary amine that serves as a valuable building block in organic synthesis, particularly in the development of antiviral therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its notable application as a key reagent in the creation of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The guide also outlines the mechanism of action of these inhibitors within the relevant biological signaling pathway. Due to the limited availability of experimental data in public literature, this guide combines reported information with predicted physicochemical and spectroscopic data to offer a thorough resource for researchers.

Introduction

This compound, with the CAS number 55863-02-0, is an aliphatic secondary amine featuring a terminal alkene group.[1] This bifunctional nature—a nucleophilic secondary amine and a reactive double bond—makes it a versatile intermediate for the synthesis of more complex molecules. While not extensively characterized in publicly accessible literature, its structural motifs are of significant interest in medicinal chemistry.

Notably, this compound has been identified as a key reagent in the synthesis of advanced macrocyclic compounds, specifically quinazoline-substituted cyclopentanes and proline-urea based macrocycles. These macrocycles have been designed and investigated as potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme for viral replication. The incorporation of the N-methylhexenyl moiety can influence the conformational properties and pharmacokinetic profile of the final inhibitor. This guide will delve into the synthesis of this compound and its role in the development of these important antiviral agents.

Physicochemical and Spectroscopic Data

Comprehensive experimental data for this compound is not widely available. The following tables summarize key physicochemical properties, combining computed data from reliable databases and predicted spectroscopic characteristics based on the compound's structure and the known behavior of similar chemical entities.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N | [1][2][3] |

| Molecular Weight | 113.20 g/mol | [1][2][3] |

| Physical Form | Liquid | - |

| Boiling Point (Predicted) | 145-155 °C | - |

| Density (Predicted) | 0.76 g/cm³ | - |

| Refractive Index (Predicted) | ~1.43 | - |

| XLogP3 (Computed) | 1.6 | [1] |

| Topological Polar Surface Area | 12 Ų | [1] |

| InChI Key | KKIMETYRXLWWSD-UHFFFAOYSA-N | [1] |

| SMILES | CNCCCCC=C | [1] |

Predicted Spectroscopic Data

The following data is predicted based on the chemical structure and typical spectroscopic values for secondary amines and terminal alkenes.

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~5.0 | m | 2H | -CH=CH₂ |

| ~2.6 | t | 2H | -CH₂-NH- |

| ~2.4 | s | 3H | -NH-CH₃ |

| ~2.1 | q | 2H | -CH₂-CH=CH₂ |

| ~1.5 | m | 2H | -CH₂-CH₂-NH- |

| ~1.4 | m | 2H | -CH₂-CH₂-CH₂- |

| ~1.0 | br s | 1H | -NH- |

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~139 | -CH=CH₂ |

| ~114 | -CH=CH₂ |

| ~52 | -CH₂-NH- |

| ~36 | -NH-CH₃ |

| ~33 | -CH₂-CH=CH₂ |

| ~30 | -CH₂-CH₂-NH- |

| ~26 | -CH₂-CH₂-CH₂- |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Weak, Sharp | N-H Stretch |

| ~3080 | Medium | =C-H Stretch |

| 2930, 2860 | Strong | C-H Stretch (Aliphatic) |

| ~1640 | Medium | C=C Stretch |

| ~1460 | Medium | C-H Bend |

| ~1120 | Medium | C-N Stretch |

| 990, 910 | Strong | =C-H Bend (Out-of-plane) |

| m/z | Interpretation |

| 113 | [M]⁺ (Molecular Ion) |

| 98 | [M - CH₃]⁺ |

| 72 | [CH₂=N(CH₃)CH₂CH₃]⁺ |

| 44 | [CH₂=NHCH₃]⁺ |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the nucleophilic substitution of 6-bromo-1-hexene with methylamine. This procedure is adapted from Chinese patent CN201810051217.3.

Reaction Scheme:

Synthesis of this compound from 6-bromo-1-hexene.

Materials:

-

6-Bromo-1-hexene

-

Methylamine solution (e.g., in THF or ethanol)

-

Sodium hydroxide (NaOH)

-

An appropriate solvent for the reaction (e.g., THF, ethanol)

-

Stabilizer (as mentioned in the patent, specific agent not detailed in abstract)

Procedure:

-

To a reaction flask, add a solution of methylamine. The molar equivalent of methylamine should be in excess relative to 6-bromo-1-hexene.

-

With stirring, add 6-bromo-1-hexene to the reaction flask.

-

Heat the reaction mixture in an oil bath to a temperature of 40-50 °C.

-

Maintain the reaction at this temperature with continuous stirring for 2-3 hours.

-

After the reaction period, cool the mixture to 20 °C.

-

Add a stabilizer to the reaction mixture.

-

Add sodium hydroxide to the mixture.

-

Recover the excess methylamine solution under reduced pressure.

-

Heat the remaining mixture to 50-60 °C and perform distillation under reduced pressure to obtain the final product, this compound, as a colorless liquid.

Applications in Drug Development

Intermediate for HCV NS3/4A Protease Inhibitors

A significant application of this compound is its use as a synthetic intermediate in the development of potent inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A protease. This enzyme is a serine protease essential for the replication of the HCV virus. It cleaves the viral polyprotein into mature non-structural proteins, which are necessary for the formation of the viral replication complex.

This compound is utilized in the synthesis of complex macrocyclic structures, such as proline-urea based macrocycles, that are designed to fit into the active site of the NS3/4A protease, thereby inhibiting its function and halting viral replication.

References

An In-depth Technical Guide to the Synthesis of N-Methylhex-5-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhex-5-en-1-amine is a valuable synthetic intermediate in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a secondary amine and a terminal alkene, allows for a variety of subsequent chemical transformations, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols and a comparative analysis of the available methods. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and utilization of this and structurally related compounds.

Introduction

The synthesis of secondary amines containing additional functional groups is a cornerstone of modern organic chemistry, particularly in the development of novel therapeutic agents. This compound, with its linear six-carbon chain, a methyl-substituted amine at one terminus, and a vinyl group at the other, presents a synthetically attractive scaffold. This guide details two principal and practical methodologies for its preparation: direct N-alkylation and reductive amination. Each pathway is presented with a thorough experimental protocol, a visual representation of the reaction flow, and a summary of key quantitative data to aid in the selection of the most suitable method for a given research objective.

Synthesis Pathways

Two primary and reliable synthetic routes for the preparation of this compound have been identified and are detailed below.

Pathway 1: Direct N-Alkylation of Methylamine with 6-Bromo-1-hexene

This method involves the direct nucleophilic substitution of a halogenated precursor, 6-bromo-1-hexene, with methylamine. This approach is straightforward and has been described in the patent literature, suggesting its scalability and industrial applicability.

Caption: Synthesis of this compound via direct N-alkylation.

Experimental Protocol:

A detailed experimental protocol for this pathway is derived from the patent literature[1].

-

Reaction Setup: A solution of methylamine in a suitable solvent (e.g., an aqueous solution) is charged into a reaction vessel.

-

Addition of Alkyl Halide: 6-Bromo-1-hexene is added to the methylamine solution. A molar excess of methylamine is utilized to favor the formation of the secondary amine and minimize over-alkylation.

-

Reaction Conditions: The reaction mixture is stirred and heated to a temperature of 40-50 °C for a duration of 2-3 hours.

-

Work-up: After cooling the reaction mixture to 20 °C, a stabilizer is added, followed by the addition of sodium hydroxide.

-

Purification: Excess methylamine solution is recovered under reduced pressure. The resulting mixture is then subjected to reduced pressure distillation at 50-60 °C to yield the pure this compound as a colorless liquid[1].

Pathway 2: Reductive Amination of Hex-5-en-1-al with Methylamine

Reductive amination is a versatile and widely used method for the synthesis of amines. This pathway involves the initial formation of an imine from the reaction of an aldehyde (hex-5-en-1-al) and methylamine, followed by the in-situ reduction of the imine to the desired secondary amine.

Caption: Synthesis of this compound via reductive amination.

Experimental Protocol (Proposed):

While a specific protocol for this exact transformation was not found in the reviewed literature, the following is a general and reliable procedure adapted from established reductive amination methodologies.

-

Synthesis of Hex-5-en-1-al: The starting aldehyde, hex-5-en-1-al, can be prepared by the oxidation of the commercially available 5-hexen-1-ol using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Reductive Amination:

-

Imine Formation: To a solution of hex-5-en-1-al (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, is added a solution of methylamine (1.0-1.2 equivalents, e.g., as a solution in THF or water). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.

-

Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise.

-

Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for an additional 2-12 hours, or until the reaction is complete as indicated by monitoring.

-

Work-up: The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride. The pH is adjusted to be basic (pH > 9) with an aqueous solution of sodium hydroxide.

-

Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.

-

Data Presentation

The following tables summarize the key quantitative data for the described synthetic pathways and the physicochemical properties of the target compound.

Table 1: Comparison of Synthesis Pathways

| Parameter | Pathway 1: Direct N-Alkylation | Pathway 2: Reductive Amination (Proposed) |

| Starting Materials | 6-Bromo-1-hexene, Methylamine | Hex-5-en-1-al, Methylamine |

| Key Reagents | Sodium hydroxide | Sodium borohydride or Sodium triacetoxyborohydride |

| Solvent | Aqueous solution | Methanol, Dichloromethane |

| Reaction Temperature | 40-50 °C | 0 °C to Room Temperature |

| Reaction Time | 2-3 hours | 3-14 hours (including imine formation) |

| Reported Yield | High purity obtained | Expected to be moderate to high |

| Advantages | Direct, potentially scalable | Milder reaction conditions, avoids halogenated starting materials |

| Disadvantages | Potential for over-alkylation | Requires synthesis of the starting aldehyde |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N | PubChem |

| Molecular Weight | 113.20 g/mol | PubChem |

| CAS Number | 55863-02-0 | PubChem |

| Appearance | Colorless liquid | [1] |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified |

Spectroscopic Data:

-

¹H NMR: Signals corresponding to the terminal vinyl protons (CH=CH₂), aliphatic chain protons (-CH₂-), and the N-methyl protons (-NH-CH₃).

-

¹³C NMR: Resonances for the two sp² carbons of the alkene, the four sp³ carbons of the alkyl chain, and the N-methyl carbon.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹ for a secondary amine), C-H stretching (aliphatic and vinylic), and a C=C stretching absorption (around 1640 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. The direct N-alkylation route offers a straightforward and potentially scalable method, as evidenced by its documentation in patent literature. The reductive amination pathway, while requiring the preparation of the aldehyde precursor, provides a milder and versatile alternative. The choice between these methods will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups in more complex applications. The detailed protocols and comparative data presented herein are intended to equip researchers and drug development professionals with the necessary information to efficiently synthesize this valuable chemical intermediate. Further experimental work is warranted to optimize the proposed reductive amination protocol and to fully characterize the spectroscopic properties of this compound.

References

N-Methylhex-5-en-1-amine: A Technical Safety and Hazard Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety and hazard information for N-Methylhex-5-en-1-amine (CAS No. 55863-02-0). The information herein is compiled from publicly available safety data sheets, chemical databases, and international guidelines for chemical testing. This guide is intended to inform researchers, scientists, and professionals in drug development about the potential hazards, safe handling procedures, and emergency response protocols associated with this compound.

Executive Summary

This compound is a chemical intermediate that requires careful handling due to its hazardous properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a highly flammable liquid and is harmful if swallowed. It is also corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation. This whitepaper details the known hazards, provides recommendations for personal protective equipment (PPE), outlines first aid measures, and describes the standard experimental protocols used to determine these hazard classifications.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification, as indicated by multiple suppliers, is summarized below.

Signal Word: Danger [1]

GHS Hazard Pictograms:

-

Flame (Flammable)

-

Corrosion (Skin Corrosion/Eye Damage)

-

Exclamation Mark (Acute Toxicity, Skin/Eye Irritation, Respiratory Irritation)

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[1]

-

H302: Harmful if swallowed.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physicochemical and Toxicological Data

Physicochemical Properties (Computed)

| Property | Value | Source |

| Molecular Formula | C7H15N | PubChem |

| Molecular Weight | 113.20 g/mol | PubChem |

| XLogP3-AA | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 113.120449483 Da | PubChem |

| Monoisotopic Mass | 113.120449483 Da | PubChem |

| Topological Polar Surface Area | 12 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

Note: The data in this table are computationally derived and have not been experimentally verified.

Toxicological Hazards (Qualitative)

| Hazard | GHS Classification | Description |

| Acute Oral Toxicity | Harmful if swallowed (H302)[1] | Ingestion of the substance may lead to adverse health effects. |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314)[1] | Direct contact can cause irreversible damage to the skin. |

| Serious Eye Damage/Irritation | Causes severe skin burns and eye damage (H314)[1] | Direct contact can cause serious, potentially irreversible, eye damage. |

| Respiratory Irritation | May cause respiratory irritation (H335)[1] | Inhalation of vapors may lead to irritation of the respiratory tract. |

Experimental Protocols for Hazard Determination

The hazard classifications for this compound are determined by standardized experimental protocols, such as those outlined in the OECD Guidelines for the Testing of Chemicals.[2][3] These internationally accepted methods ensure consistency and reliability in safety testing.[2]

Flammability Testing

The "highly flammable" classification (H225) is typically determined by measuring the flash point and boiling point of the substance.

-

Flash Point Determination: Standard methods such as the Pensky-Martens closed-cup tester (OECD TG 115) or the Abel closed-cup method are used. The flash point is the lowest temperature at which the vapors of the material will ignite when an ignition source is applied.

-

Boiling Point Determination: The boiling point is determined according to OECD TG 103. A substance is classified as highly flammable if it has a flash point below 23°C and an initial boiling point at or below 35°C.

Acute Oral Toxicity

The "harmful if swallowed" classification (H302) is based on the median lethal dose (LD50) determined through acute oral toxicity studies.

-

OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure): This method involves administering the substance to a group of fasted animals (typically rats) at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The animals are observed for signs of toxicity and mortality over a period of 14 days. The LD50 value is then estimated, which informs the GHS classification.

-

OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method): This is a sequential testing method using a small number of animals per step. The outcome of each step determines the next step, with the goal of classifying the substance into a specific toxicity category with the minimum number of animal subjects.

Skin Corrosion/Irritation

The "causes severe skin burns and eye damage" classification (H314) is determined by assessing the potential of the substance to cause irreversible skin damage.

-

OECD Test Guideline 431 (In vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method): [4] This is an in vitro method that uses a reconstructed human epidermis model. The test substance is applied to the surface of the skin tissue, and cell viability is measured after a specific exposure time. A significant decrease in cell viability indicates a corrosive potential.

-

OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): This in vivo test involves applying the substance to the shaved skin of an animal (typically a rabbit) for a defined period (up to 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals. Severe, irreversible tissue damage (necrosis) indicates corrosivity.

Serious Eye Damage/Irritation

The "causes severe skin burns and eye damage" classification (H314) also encompasses serious eye damage.

-

OECD Test Guideline 437 (Bovine Corneal Opacity and Permeability Test Method): This in vitro method uses isolated bovine corneas. The test substance is applied to the cornea, and the resulting opacity and permeability are measured. These parameters are used to calculate an in vitro irritancy score to predict the potential for serious eye damage.

-

OECD Test Guideline 405 (Acute Eye Irritation/Corrosion): This in vivo test involves applying the test substance to the eye of an animal (typically a rabbit) and observing for effects on the cornea, iris, and conjunctiva at specific intervals. The severity and reversibility of the observed lesions determine the classification.

Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling:

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mist.

-

Handle under an inert atmosphere if the substance is air-sensitive.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store in a refrigerator as recommended by the supplier.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Logical and Relational Diagrams

The following diagrams, generated using Graphviz, illustrate key safety and hazard relationships for this compound.

Caption: Hazard Identification and Response Workflow for this compound.

Caption: Reactivity and Incompatibility Profile for this compound.

References

An In-depth Technical Guide on the Solubility and Stability of N-Methylhex-5-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of N-Methylhex-5-en-1-amine is limited. This guide provides a comprehensive overview based on the compound's structure, general principles of physical organic chemistry, and data for analogous aliphatic and unsaturated amines. The experimental protocols and potential degradation pathways described herein are illustrative and should be adapted and validated for specific research applications.

Introduction

This compound is a secondary aliphatic amine with an unsaturated carbon chain. Its chemical structure, featuring a terminal double bond and a secondary amine functional group, dictates its physicochemical properties, including solubility in various solvent systems and its stability under different environmental conditions. Understanding these characteristics is paramount for its application in research and development, particularly in drug discovery and materials science, where such parameters influence formulation, storage, and biological activity. This document provides a detailed examination of the predicted solubility and stability of this compound, alongside standardized experimental protocols for their determination.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties form the basis for understanding its solubility and stability profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N | PubChem[1] |

| Molecular Weight | 113.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 55863-02-0 | PubChem[1] |

| Physical Form | Liquid (Predicted) | General knowledge of similar amines |

| Boiling Point | Not available | |

| pKa (Conjugate Acid) | ~10-11 (Predicted) | General knowledge of secondary amines |

| LogP (Predicted) | 1.6 | PubChem[1] |

Solubility Profile

The solubility of an amine is governed by its ability to form hydrogen bonds with the solvent and the overall polarity of the molecule.[2][3][4] this compound, with its seven-carbon chain, is expected to have limited solubility in water but good solubility in organic solvents.

Aqueous Solubility

Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[2][3][4] However, this solubility decreases as the length of the hydrophobic alkyl chain increases.[2][4] For aliphatic amines, a significant drop in water solubility is often observed when the carbon atom number exceeds six.[3][5] Given that this compound has seven carbon atoms, it is predicted to be sparingly soluble in water. The presence of the nitrogen atom allows for hydrogen bonding with water, but the long hydrocarbon tail diminishes this effect.

The basicity of the amine group means that its aqueous solubility is pH-dependent.[6][7][8] In acidic solutions, the amine will be protonated to form an ammonium salt, which is significantly more polar and, therefore, more water-soluble.

Organic Solvent Solubility

Aliphatic amines generally exhibit good solubility in a range of organic solvents, particularly those with moderate to low polarity.[2][3] This is due to the favorable van der Waals interactions between the amine's alkyl chain and the solvent molecules. This compound is expected to be freely soluble in solvents such as alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether, tetrahydrofuran), and chlorinated solvents (e.g., dichloromethane). However, some amines may be incompatible with chloroform and carbon tetrachloride.[3]

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water (neutral pH) | Sparingly Soluble | The C7 hydrophobic chain counteracts the hydrogen bonding capability of the amine group.[3][4][5] |

| Aqueous Acid (e.g., 0.1 M HCl) | Soluble | Formation of a more polar ammonium salt. |

| Aqueous Base (e.g., 0.1 M NaOH) | Sparingly Soluble | The free base form is less polar. |

| Methanol / Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding.[2] |

| Diethyl Ether / Tetrahydrofuran (THF) | Soluble | Common non-polar/weakly polar organic solvents.[2] |

| Dichloromethane (DCM) | Soluble | A common polar aprotic solvent. |

| Hexane / Heptane | Soluble | Non-polar solvents interacting with the hydrophobic chain. |

| Acetone | Soluble, but may react | Primary and secondary amines can react with ketones.[3] |

Stability Profile

The stability of this compound is influenced by its susceptibility to degradation under various stress conditions, including temperature, pH, light, and oxidizing agents. The presence of both a secondary amine and a terminal double bond provides two reactive centers within the molecule.

Thermal Stability

Aliphatic amines can undergo thermal degradation, particularly at elevated temperatures.[9][10][11] The rate of degradation is often influenced by the presence of other substances, such as carbon dioxide.[10][12] While specific data for this compound is unavailable, it is expected to be reasonably stable at ambient and refrigerated temperatures. High temperatures, especially above 150°C, could lead to decomposition.[13]

pH Stability

The stability of this compound is expected to be pH-dependent.[6][14] In strongly acidic or basic solutions, hydrolysis or other degradation pathways may be accelerated. The protonated form in acidic media might be more stable against oxidation compared to the free base, which has a lone pair of electrons readily available for reaction.

Oxidative Stability

Amines are susceptible to oxidation, which can lead to a variety of degradation products.[13][15][16] The presence of oxygen, metal ions, and light can catalyze these oxidative processes.[13] For this compound, oxidation could occur at the nitrogen atom or the allylic position of the double bond. The allylic C-H bonds are weaker and more susceptible to radical abstraction. Unsaturated amines can undergo complex oxidative reactions, potentially leading to cleavage of the carbon-carbon double bond or formation of N-oxides.[17]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photolytic degradation of organic molecules.[18][19] For this compound, this could involve reactions at the double bond or the amine functionality. It is advisable to store the compound protected from light.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard methodologies and should be optimized for the specific compound and analytical instrumentation.

Solubility Determination Protocol

Objective: To determine the solubility of this compound in various solvents.

Methodology: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, 0.1 M HCl, ethanol) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a period to allow undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE or nylon).

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS, or after derivatization for fluorescence detection).[20][21][22]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.

-

Stability Study (Forced Degradation) Protocol

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products, in accordance with ICH guidelines.[18][19][23]

Methodology: Forced Degradation Studies

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period, protected from light.

-

Thermal Degradation: Store the stock solution and the solid compound at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: Expose the stock solution and the solid compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[18][19] A control sample should be kept in the dark under the same conditions.

-

-

Analysis:

-

Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

-

Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

-

Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

-

Visualizations

The following diagrams illustrate a general workflow for solubility and stability assessment and a potential degradation pathway for this compound.

Caption: General workflow for assessing the solubility and stability of a research compound.

Caption: A potential oxidative degradation pathway for an unsaturated amine.

Conclusion

References

- 1. This compound | C7H15N | CID 17825054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ibisscientific.com [ibisscientific.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. uknowledge.uky.edu [uknowledge.uky.edu]

- 10. Amine Thermal Degradation [bre.com]

- 11. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. innovative-polymers.com [innovative-polymers.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. DSpace [helda.helsinki.fi]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. resolvemass.ca [resolvemass.ca]

N-Methylhex-5-en-1-amine Hydrochloride: A Technical Overview for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhex-5-en-1-amine hydrochloride (CAS No. 862175-17-5) is a secondary amine salt that serves as a versatile synthetic intermediate in various chemical industries, including pharmaceuticals and agrochemicals.[1] This technical guide provides a summary of its known properties, acknowledging the current limitations in publicly available data. The document outlines general synthetic strategies and analytical considerations relevant to this class of compounds, aiming to support researchers in their development endeavors. Due to a scarcity of published experimental data for this specific molecule, this guide supplements available information with established principles in organic chemistry.

Chemical and Physical Properties

This compound hydrochloride is a white crystalline solid that is soluble in water.[1] Its fundamental properties are summarized in the table below. It is important to note that while basic identifiers are well-established, specific experimental values for properties such as melting and boiling points are not consistently reported in publicly accessible literature.

| Property | Value | Source(s) |

| CAS Number | 862175-17-5 | [1][2][3] |

| Molecular Formula | C₇H₁₆ClN | [3] |

| Molecular Weight | 149.66 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| Purity | ≥95% to 97% (as per supplier data) | [2][3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Synthesis and Manufacturing

A plausible synthetic pathway could involve the reductive amination of hex-5-enal with methylamine, followed by conversion to the hydrochloride salt.

References

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of N-Methylhex-5-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for N-Methylhex-5-en-1-amine. The predicted data is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and analysis of the molecule's functional groups. This information is crucial for the structural elucidation and characterization of this compound in research and development settings.

Chemical Structure:

This compound possesses a terminal double bond and a secondary amine, which dictate the key features of its NMR spectra. The structure and atom numbering are as follows:

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the anisotropy of the double bond.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-1 | ~2.65 | Triplet (t) | 2H | J ≈ 7.2 Hz |

| H-2 | ~1.50 | Quintet | 2H | J ≈ 7.5 Hz |

| H-3 | ~1.40 | Quintet | 2H | J ≈ 7.5 Hz |

| H-4 | ~2.05 | Quartet (q) | 2H | J ≈ 7.0 Hz |

| H-5 | ~5.80 | Ddt (ddd) | 1H | J_trans ≈ 17.0 Hz, J_cis ≈ 10.2 Hz, J_vicinal ≈ 6.7 Hz |

| H-6 (trans) | ~5.00 | Ddt (ddd) | 1H | J_trans ≈ 17.0 Hz, J_geminal ≈ 1.5 Hz, J_allylic ≈ 1.5 Hz |

| H-6 (cis) | ~4.95 | Ddt (ddd) | 1H | J_cis ≈ 10.2 Hz, J_geminal ≈ 1.5 Hz, J_allylic ≈ 1.0 Hz |

| H-7 | ~2.45 | Singlet (s) | 3H | - |

| N-H | ~1.0 - 2.0 | Broad Singlet (br s) | 1H | - |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard ¹H NMR experiment would involve dissolving a sample of this compound in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum would be acquired on a spectrometer operating at a frequency of 300-600 MHz. The data would be processed with Fourier transformation, and the chemical shifts, integration, and coupling constants would be analyzed.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the presence of the electronegative nitrogen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~50-55 |

| C-2 | ~30-35 |

| C-3 | ~25-30 |

| C-4 | ~33-38 |

| C-5 | ~138-140 |

| C-6 | ~114-116 |

| C-7 | ~35-40 |

Experimental Protocol for ¹³C NMR Spectroscopy:

A standard ¹³C NMR experiment would be performed on the same sample prepared for ¹H NMR spectroscopy. The spectrum would be acquired on a spectrometer operating at a frequency of 75-150 MHz. Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Logical Workflow for NMR Prediction

The following diagram illustrates the logical workflow used to predict the NMR spectra of this compound.

Caption: Logical workflow for NMR spectral prediction.

An In-Depth Technical Guide to the Key Spectroscopic Data for Identifying N-Methylhex-5-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential spectroscopic data required for the unequivocal identification and characterization of N-Methylhex-5-en-1-amine. The information presented herein is intended to assist researchers in confirming the structure and purity of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

While experimental spectra for this compound are not widely published, this guide presents predicted data based on the analysis of its functional groups and comparison with structurally similar molecules. The methodologies outlined are standard procedures for the spectroscopic analysis of small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

¹H NMR (Proton NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | H-5 |

| ~5.0 | m | 2H | H-6 |

| ~2.6 | t | 2H | H-1 |

| ~2.4 | s | 3H | N-CH₃ |

| ~2.1 | q | 2H | H-4 |

| ~1.5 | m | 2H | H-2 |

| ~1.4 | m | 2H | H-3 |

| variable (~1.0-2.5) | br s | 1H | N-H |

Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, ddt = doublet of doublets of triplets

¹³C NMR (Carbon NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~138.5 | C-5 |

| ~114.5 | C-6 |

| ~51.0 | C-1 |

| ~36.0 | N-CH₃ |

| ~33.5 | C-4 |

| ~30.0 | C-2 |

| ~26.5 | C-3 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3300 | Weak-Medium | N-H Stretch (Secondary Amine) |

| ~3080 | Medium | =C-H Stretch (Alkene) |

| 2930-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1640 | Medium | C=C Stretch (Alkene) |

| ~1120 | Medium | C-N Stretch (Aliphatic Amine) |

| ~990 and ~910 | Strong | =C-H Bend (Alkene Overtone/Combination) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 113 | [M]⁺ (Molecular Ion) |

| 98 | [M - CH₃]⁺ |

| 70 | [M - C₃H₇]⁺ |

| 57 | [M - C₄H₈]⁺ |

| 44 | [CH₃NHCH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-150 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, followed by phase and baseline corrections.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty ATR setup to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Procedure:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., Gas Chromatography or Liquid Chromatography).

-

**Ion

-

An In-Depth Technical Guide to N-Methylhex-5-en-1-amine and its Analogs: Synthesis, Characterization, and Proposed Biological Evaluation

Disclaimer: A comprehensive review of the scientific literature reveals a significant scarcity of published data specifically on the synthesis, properties, and biological activity of N-Methylhex-5-en-1-amine and its close analogs. This guide, therefore, serves as a foundational and prospective resource for researchers. It provides detailed, plausible experimental protocols based on established principles of organic chemistry and pharmacology to enable the synthesis and investigation of this novel compound. The biological data and signaling pathways presented are hypothetical and intended to serve as a template for data presentation and experimental design.

Introduction

This compound is a simple unsaturated aliphatic amine. Its structure, featuring a terminal double bond and a secondary amine, presents opportunities for a variety of chemical transformations and potential interactions with biological systems. Unsaturated amines are known to be present in various natural products and pharmacologically active compounds. The terminal alkene can participate in reactions such as hydrogenation, halogenation, and polymerization, making it a versatile chemical building block. The secondary amine group imparts basicity and nucleophilicity, and is a common feature in many centrally acting drugs. This guide outlines a proposed synthesis, purification, and a hypothetical biological evaluation workflow for this compound.

Physicochemical Properties

Based on its structure, the following physicochemical properties for this compound can be predicted. These values are computed and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C7H15N | |

| Molecular Weight | 113.20 g/mol | |

| CAS Number | 55863-02-0 | [1] |

| Boiling Point (Predicted) | 140-150 °C | |

| LogP (Predicted) | 1.8 - 2.2 | |

| pKa (Predicted) | 10.5 - 11.0 |

Proposed Synthesis and Purification

Two primary synthetic routes are proposed for the synthesis of this compound: alkylation of methylamine with an alkenyl halide and reductive amination of an alkenyl aldehyde.

Synthesis via Alkylation of Methylamine

A plausible synthetic route involves the nucleophilic substitution of a 6-halo-1-hexene with methylamine. A Chinese patent suggests a similar method using 6-bromo-1-hexene.[2]

Experimental Protocol:

-

Reaction Setup: In a sealed pressure vessel, add a solution of methylamine (e.g., 40% in water or 2.0 M in THF, 5-10 molar equivalents) to a stirring solution of 6-bromo-1-hexene (1.0 molar equivalent).

-

Reaction Conditions: Heat the mixture to 40-60°C and stir for 2-4 hours.[2] The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, add a strong base such as sodium hydroxide to neutralize the hydrobromide salt formed and to deprotonate any remaining methylammonium bromide.[2]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Synthesis via Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds. This would involve the reaction of 5-hexenal with methylamine to form an intermediate imine, which is then reduced in situ.

References

Methodological & Application

Application Notes and Protocols for N-Methylhex-5-en-1-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the reactivity and synthetic utility of N-Methylhex-5-en-1-amine, a versatile bifunctional molecule incorporating both a secondary amine and a terminal alkene. This unique combination of functional groups allows for its participation in a variety of important organic transformations, making it a valuable building block in the synthesis of complex nitrogen-containing compounds, particularly heterocyclic structures relevant to drug discovery. Detailed experimental protocols for key reactions are provided below.

Overview of Reactivity

This compound possesses two primary reactive sites: the nucleophilic secondary amine and the electrophilic terminal double bond. The interplay between these two functionalities allows for a range of synthetic manipulations, including, but not limited to:

-

N-Acylation: The secondary amine readily reacts with acylating agents to form amides.

-

N-Alkylation: The amine can be further alkylated to yield tertiary amines.

-

Intramolecular Cyclization/Hydroamination: The presence of the terminal alkene allows for intramolecular cyclization reactions to form substituted piperidines, a common scaffold in medicinal chemistry. This can be achieved through various catalytic methods.[1]

Key Applications and Experimental Protocols

Intramolecular Hydroamination for the Synthesis of N-Methyl-2-methylpiperidine